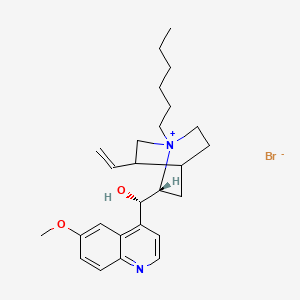
Quinine, hexylbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine, hexylbromide is a compound that combines the well-known antimalarial agent quinine with a hexylbromide group. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The addition of a hexylbromide group to quinine can potentially modify its chemical properties and biological activities, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinine, hexylbromide typically involves the bromination of quinine. One common method is to react quinine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process, and the product is subjected to rigorous quality control measures to ensure its purity and potency.
Chemical Reactions Analysis
Types of Reactions
Quinine, hexylbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide group in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted quinine derivatives with various functional groups replacing the bromide.
Scientific Research Applications
Quinine, hexylbromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications beyond malaria treatment, such as in the treatment of other parasitic infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinine, hexylbromide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: Quinine primarily targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death. The addition of the hexylbromide group may enhance its ability to interact with other molecular targets.
Pathways Involved: The compound may interfere with nucleic acid and protein synthesis, as well as glycolysis in parasites. It may also affect ion channels and membrane stability in cells.
Comparison with Similar Compounds
Quinine, hexylbromide can be compared with other quinoline-based compounds such as chloroquine and amodiaquine:
Chloroquine: Like quinine, chloroquine is used to treat malaria but has a different mechanism of action and resistance profile.
Amodiaquine: Another antimalarial agent with a similar structure to quinine but with different pharmacokinetic properties and side effects.
Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Primaquine
This compound stands out due to its unique combination of quinine and a hexylbromide group, which may offer distinct advantages in terms of its chemical reactivity and biological activities.
Properties
CAS No. |
63717-08-8 |
|---|---|
Molecular Formula |
C26H37BrN2O2 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-hexyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C26H37N2O2.BrH/c1-4-6-7-8-14-28-15-12-20(19(5-2)18-28)16-25(28)26(29)22-11-13-27-24-10-9-21(30-3)17-23(22)24;/h5,9-11,13,17,19-20,25-26,29H,2,4,6-8,12,14-16,18H2,1,3H3;1H/q+1;/p-1/t19?,20?,25-,26+,28?;/m1./s1 |
InChI Key |
HHVSGZJTRORQKO-RRAKKABASA-M |
Isomeric SMILES |
CCCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Canonical SMILES |
CCCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


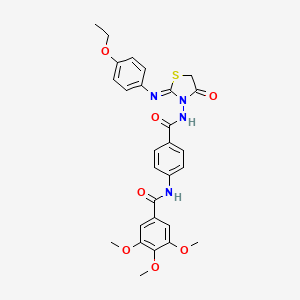

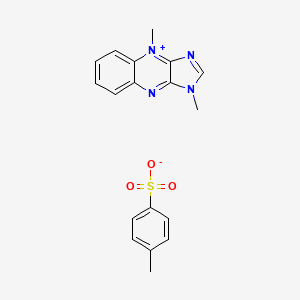
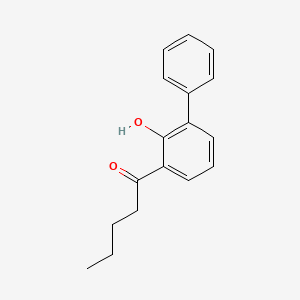

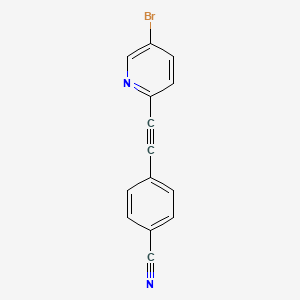
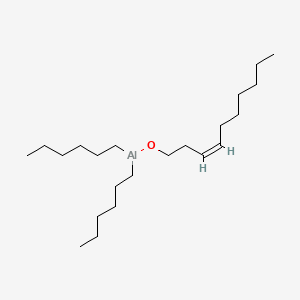
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
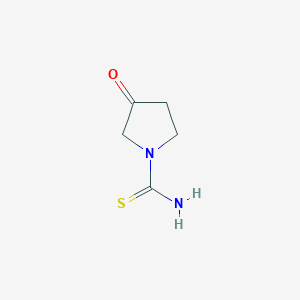

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
